Gonyautoxin V
Gonyautoxin V
Gonyautoxin V, also known as toxin B1, belongs to the class of organic compounds known as saxitoxins, gonyautoxins, and derivatives. Saxitoxins, gonyautoxins, and derivatives are compounds with a structure based on a 2, 6-diamino-4-methyl-pyrrolo[1, 2-c]purin-10-ol skeleton. Gonyautoxin V is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa). Within the cell, gonyautoxin V is primarily located in the cytoplasm. Outside of the human body, gonyautoxin V can be found in mollusks. This makes gonyautoxin V a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
64296-25-9
VCID:
VC20763513
InChI:
InChI=1S/C10H17N7O7S/c11-6-14-5-4(3-24-8(18)16-25(21,22)23)13-7(12)17-2-1-9(19,20)10(5,17)15-6/h4-5,19-20H,1-3H2,(H2,12,13)(H,16,18)(H3,11,14,15)(H,21,22,23)
SMILES:
C1CN2C(=NC(C3C2(C1(O)O)NC(=N3)N)COC(=O)NS(=O)(=O)O)N
Molecular Formula:
C10H17N7O7S
Molecular Weight:
379.35 g/mol
Gonyautoxin V
CAS No.: 64296-25-9
ADC Toxins
Cat. No.: VC20763513
Molecular Formula: C10H17N7O7S
Molecular Weight: 379.35 g/mol
* For research use only. Not for human or veterinary use.

Description | Gonyautoxin V, also known as toxin B1, belongs to the class of organic compounds known as saxitoxins, gonyautoxins, and derivatives. Saxitoxins, gonyautoxins, and derivatives are compounds with a structure based on a 2, 6-diamino-4-methyl-pyrrolo[1, 2-c]purin-10-ol skeleton. Gonyautoxin V is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa). Within the cell, gonyautoxin V is primarily located in the cytoplasm. Outside of the human body, gonyautoxin V can be found in mollusks. This makes gonyautoxin V a potential biomarker for the consumption of this food product. |
---|---|
CAS No. | 64296-25-9 |
Molecular Formula | C10H17N7O7S |
Molecular Weight | 379.35 g/mol |
IUPAC Name | (2,6-diamino-10,10-dihydroxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl)methoxycarbonylsulfamic acid |
Standard InChI | InChI=1S/C10H17N7O7S/c11-6-14-5-4(3-24-8(18)16-25(21,22)23)13-7(12)17-2-1-9(19,20)10(5,17)15-6/h4-5,19-20H,1-3H2,(H2,12,13)(H,16,18)(H3,11,14,15)(H,21,22,23) |
Standard InChI Key | JKKCSFJSULZNDN-UHFFFAOYSA-N |
SMILES | C1CN2C(=NC(C3C2(C1(O)O)NC(=N3)N)COC(=O)NS(=O)(=O)O)N |
Canonical SMILES | C1CN2C(=NC(C3C2(C1(O)O)NC(=N3)N)COC(=O)NS(=O)(=O)O)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume